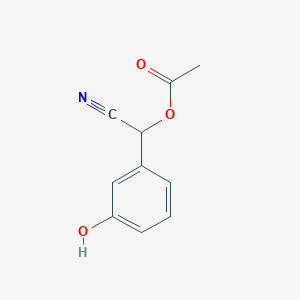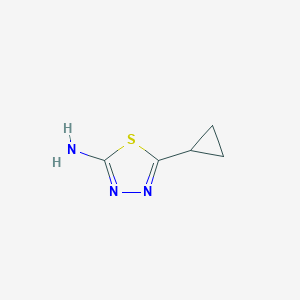
5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a compound that belongs to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are of significant interest in various fields due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazide or thiohydrazide in the presence of a catalyst. For example, Dani et al. (2013) described the synthesis of various thiadiazole derivatives using manganese(II) nitrate as a catalyst, leading to the formation of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine (Dani et al., 2013). Additionally, Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a one-pot reaction that avoids toxic additives (Kokovina et al., 2021).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. Kerru et al. (2019) reported on the crystal and molecular structure of a thiadiazole compound, which was analyzed using X-ray diffraction and DFT calculations (Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, such as cycloadditions and substitutions. Zyabrev et al. (2003) studied the [3+2]-cycloaddition reactions of 1,2,4-Thiadiazol-5(2H)-imines, revealing interesting coordination behavior (Zyabrev et al., 2003).
Physical Properties Analysis
The physical properties of thiadiazole compounds can be diverse, depending on their structure. These properties include solubility, melting point, and crystalline structure. The physical properties are often correlated with the molecular structure as determined by various analytical methods.
Chemical Properties Analysis
The chemical properties of thiadiazoles include reactivity, stability, and electronic properties. The HOMO and LUMO energy levels, as analyzed using computational methods, can provide insights into the stability and reactivity of these compounds. For instance, Dani et al. (2013) discussed the stability of thiadiazole derivatives based on their HOMO and LUMO energy levels (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds with Antimicrobial and Surface Activities : It is used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown antimicrobial and surface activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).
DNA Binding and Medicinal Chemistry Applications : The synthesized 5-[substituted]-1,3,4-thiadiazol-2-amines have been found to be avid binders to DNA via groove binding mode, indicating potential applications in medicinal chemistry (Shivakumara & Krishna, 2021).
Use in Chemical Research : As a synthetic derivative of 1,3,4-thiadiazoles, it's utilized in chemical research for synthesizing different compounds (Ling, 2007).
Potential for Biological Activity : It is used to synthesize heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021).
Applications in Medicine and Agriculture : It serves as a precursor for organometallic materials with applications in medicine, agriculture, and materials chemistry (Ardan et al., 2017).
Anticancer Properties : Some derivatives exhibit cytotoxicity on cancer cell lines, indicating potential for enhancing therapy strategies (Gür et al., 2020). Additionally, it has shown potent cytotoxic activity against human cancer cell lines and normal fibroblast cells, suggesting anticancer applications (Abdo & Kamel, 2015). Moreover, it is a novel anticancer agent with potential in vitro and in vivo activity (Krishna et al., 2020).
Antileishmanial Activity : Some derivatives exhibit antileishmanial activity against Leishmania major (Tahghighi et al., 2013).
Anti-inflammatory and Analgesic Activities : The synthesized ligands and their complexes, including this compound, have been evaluated for anti-inflammatory and analgesic activities, along with DNA binding activities (Naik et al., 2015).
Antiviral Activity : Certain derivatives have shown anti-tobacco mosaic virus activity, suggesting potential antiviral properties (Chen et al., 2010).
Safety and Hazards
The safety data sheet for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine indicates that it is hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, while JAK/STAT3 is a signaling pathway that transmits information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Mode of Action
Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that 5-Cyclopropyl-1,3,4-thiadiazol-2-amine might interact with its targets and cause changes in the signaling pathway, potentially leading to altered cell activity.
Biochemical Pathways
Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be inferred that this compound might affect this pathway and its downstream effects, which include inflammation and B cell maturation.
Result of Action
Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that this compound might lead to altered cell activity, potentially affecting inflammation and B cell maturation.
Propiedades
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUMBXGKFNNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352040 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
57235-50-4 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57235-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




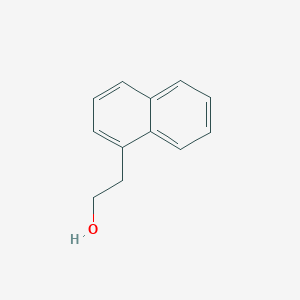
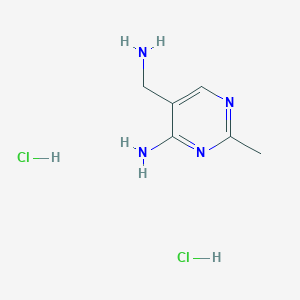
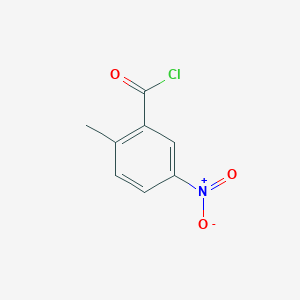

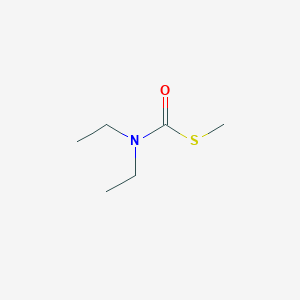





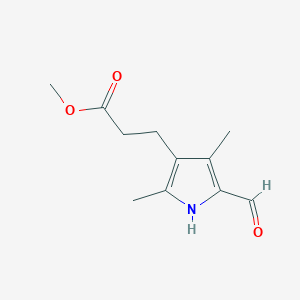
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
